7‑Fold Higher A1AR Binding Affinity vs. CBX Drives Superior Brain Uptake and Distribution Volume
CPFPX exhibits a Ki of 1.4 ± 0.15 nM for the A1 adenosine receptor, representing a 7‑fold higher affinity compared to its cyclobutyl analog [18F]CBX (Ki = 10.0 ± 0.52 nM) [1]. This affinity difference directly correlates with in vivo performance: despite a higher plasma tracer concentration, [18F]CBX yielded substantially lower brain uptake and total distribution volume (VT) in rats [1]. In contrast, [18F]CPFPX achieved robust cerebral uptake peaking at 2.9 ± 0.6% injected dose per liter at 3.3 ± 1.3 min in human studies, with regional binding consistent with autoradiographic A1AR distribution [2].
| Evidence Dimension | Binding affinity (Ki) and in vivo brain uptake |
|---|---|
| Target Compound Data | Ki = 1.4 ± 0.15 nM; Peak brain uptake = 2.9 ± 0.6% ID/L at 3.3 ± 1.3 min |
| Comparator Or Baseline | [18F]CBX: Ki = 10.0 ± 0.52 nM; [18F]MCBX: Ki = 3.3 ± 0.30 nM |
| Quantified Difference | CPFPX Ki is 7.1‑fold lower (higher affinity) than CBX; 2.4‑fold lower than MCBX |
| Conditions | In vitro competition binding assay using rat brain cortical membranes; in vivo PET in rats and humans |
Why This Matters
Higher binding affinity translates to greater specific-to-nonspecific binding ratios and improved signal-to-noise in PET images, enabling more accurate quantification of A1AR density in low-receptor regions such as cerebellum.
- [1] Bier, D., Holschbach, M. H., Wutz, W., Olsson, R. A., Coenen, H. H., & Bauer, A. (2020). Influence of binding affinity and blood plasma level on cerebral pharmacokinetics and PET imaging characteristics of two novel xanthine PET radioligands for the A1 adenosine receptor. Core.ac.uk. View Source
- [2] Bauer, A., Holschbach, M. H., Cremer, M., Weber, S., Boy, C., Shah, N. J., Olsson, R. A., Halling, H., Coenen, H. H., & Zilles, K. (2003). In vivo imaging of adenosine A1 receptors in the human brain with [18F]CPFPX and positron emission tomography. NeuroImage, 19(4), 1760–1769. View Source
